
Trifluoromethanesulfinic acid anion
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Overview
Description
Trifluoromethanesulfinic acid anion is a useful research compound. Its molecular formula is CF3O2S- and its molecular weight is 133.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis
Acid Catalysis
Trifluoromethanesulfinic acid anion is a powerful catalyst in numerous organic reactions. It is particularly effective in:
- Esterification : Facilitating the formation of esters from acids and alcohols.
- Alkylation Reactions : Enhancing the reactivity of electrophiles in nucleophilic substitution reactions.
- Friedel-Crafts Reactions : Activating carbonyl compounds for electrophilic aromatic substitutions .
The triflate group serves as an excellent leaving group, significantly improving reaction rates compared to traditional methods.
Organic Synthesis
Protecting Group
The triflate group is often employed as a protecting group for alcohols, amines, and carboxylic acids. By converting functional groups into trifluoromethanesulfonate esters, chemists can stabilize these groups under harsh reaction conditions, allowing for selective transformations without undesired side reactions .
Ionic Liquids
This compound is frequently used in the formulation of ionic liquids, which are salts that are liquid at room temperature. These ionic liquids exhibit unique physicochemical properties such as low volatility and high thermal stability, making them suitable for:
- Green Chemistry Applications : Acting as solvents or catalysts in environmentally friendly processes.
- Electrochemical Applications : Serving as electrolytes in batteries and fuel cells due to their high ionic conductivity .
Anticancer Research
Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. For instance, ionic liquids containing this anion have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Viability Studies : In vitro experiments showed that certain ionic liquids with triflate exhibited higher cytotoxicity than standard chemotherapeutics like cisplatin .
Case Study: Cytotoxicity Mechanisms
A study explored the mechanisms of cytotoxicity in colon and breast cancer cells using ionic liquids with trifluoromethanesulfonate anions. Results indicated that these compounds induced apoptosis and autophagy, disrupting cellular redox balance and inhibiting cell cycle progression .
Antimicrobial Applications
The antimicrobial properties of compounds containing trifluoromethanesulfonate anions have been investigated extensively. Triflate derivatives have shown effectiveness against various bacterial strains, including:
Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |
---|---|---|
Triflate Derivative A | TBD | MRSA |
Triflate Derivative B | TBD | Mycobacterium tuberculosis |
These findings suggest that this compound may play a role in developing new antimicrobial agents .
Materials Science
In materials science, trifluoromethanesulfonic acid anion is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its ability to stabilize reactive intermediates allows for the controlled polymerization of various monomers, leading to materials with tailored properties for applications in electronics and coatings .
Chemical Reactions Analysis
Chemical Reactions of Trifluoromethanesulfinic Acid Anion
2.1 Decomposition Reactions
The decomposition of trifluoromethanesulfonate anion can occur under acidic and alkaline conditions, leading to various products:
-
In Acidic Solutions:
-
The anion decomposes to produce hydrogen fluoride (HF), sulfate (HSO₄⁻), and carbon monoxide (CO):
-
-
In Alkaline Solutions:
-
At elevated temperatures (around 570 K), trifluoromethanesulfonate is hydrolyzed to yield fluoride ions (F⁻), sulfate ions (SO₄²⁻), and carbon dioxide (CO₂):
-
These reactions highlight the anion's potential as a reducing agent, capable of generating significant amounts of HF and other products under specific conditions .
2.2 Nucleophilic Reactions
Trifluoromethanesulfonate anion acts as a nucleophile in various organic reactions. Its high electronegativity makes it a potent nucleophile, particularly in reactions involving electrophiles:
-
Acylation Reactions:
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The anion can participate in acylation reactions, where it reacts with acyl halides to form mixed anhydrides:
-
This reaction is crucial in synthesizing complex organic compounds .
-
Cycloaddition Reactions:
Reaction Conditions and Kinetics
3.1 Temperature and Ionic Strength Effects
The rate of decomposition and nucleophilic activity of trifluoromethanesulfonate anion is significantly influenced by temperature and ionic strength:
-
Arrhenius Behavior:
3.2 Kinetic Studies
Kinetic studies reveal that the reaction orders with respect to trifluoromethanesulfonate and hydroxide ions are first-order, indicating that the concentration of both species directly influences the reaction rate .
Table 1: Initial Rates of Decomposition in Acidic Solutions
| Temperature (K) | Ionic Strength (mol/kg) | [CF₃SO₃⁻] (mol/kg) | [H⁺] (mol/kg) | Rate Constant kH (kg mol⁻¹ s⁻¹) |
|------------------|-------------------------|----------------------|----------------|---------------------------------------|
| 570 | x | y | z | k_H_value |
Table 2: Initial Rates of Decomposition in Alkaline Solutions
| Temperature (K) | Ionic Strength (mol/kg) | [CF₃SO₃⁻] (mol/kg) | [OH⁻] (mol/kg) | Rate Constant kOH (kg mol⁻¹ s⁻¹) |
|------------------|-------------------------|----------------------|----------------|----------------------------------------|
| 580 | x | y | z | k_OH_value |
Properties
Molecular Formula |
CF3O2S- |
---|---|
Molecular Weight |
133.07 g/mol |
IUPAC Name |
trifluoromethanesulfinate |
InChI |
InChI=1S/CHF3O2S/c2-1(3,4)7(5)6/h(H,5,6)/p-1 |
InChI Key |
SFEBPWPPVGRFOA-UHFFFAOYSA-M |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-] |
Origin of Product |
United States |
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